N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide, also known as TPA023, is a compound that belongs to the family of anxiolytic drugs. It is a selective agonist of the GABAA receptor subtype α2/α3, which is responsible for the anxiolytic and sedative effects of benzodiazepines. TPA023 has been the subject of several scientific studies due to its potential therapeutic applications.
Wirkmechanismus
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide is a selective agonist of the GABAA receptor subtype α2/α3, which is responsible for the anxiolytic and sedative effects of benzodiazepines. It enhances the activity of GABA, which is the main inhibitory neurotransmitter in the central nervous system. This leads to the suppression of neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and physiological effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been shown to have a high affinity for the GABAA receptor subtype α2/α3 and a low affinity for other GABAA receptor subtypes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide is its selectivity for the GABAA receptor subtype α2/α3, which allows for more targeted effects. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several potential future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide. One direction is the further investigation of its potential therapeutic applications, particularly in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is the development of more selective and potent compounds that target the GABAA receptor subtype α2/α3. Additionally, the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide in humans should be further studied to determine its potential as a clinical treatment.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-4-11-15-16-13(19-11)14-12(18)10(3)17-7-5-6-9(2)8-17/h9-10H,4-8H2,1-3H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHPBHCPLODYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCCC(C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.